4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid
Overview
Description
Scientific Research Applications
Antimicrobial Activity Evaluation
One study synthesized derivatives related to benzoic acid and evaluated them for antimicrobial activity. The research involved synthesizing benzoic acid p-amino-[(substituted phenyl/pyridyl) methylene] hydrazide derivatives and assessing their antimicrobial properties. This indicates potential applications in developing new antimicrobial agents (S. Komurcu et al., 1995).
Azo-Benzoic Acids for Dyes and Pigments
Another study focused on synthesizing and characterizing azo-benzoic acids for use in dyes and pigments. The research explored the structural properties and absorption spectra of these compounds, highlighting their potential in color applications (T. Baul et al., 2009).
Organic Light-Emitting Devices (OLEDs)
Research on 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid (4-[PBA]) explored its synthesis and characterization for potential use in OLEDs. The study focused on molecular vibrations, geometric structure, and stability, indicating applications in electronic devices (M. Kurt et al., 2011).
Nematic Liquid Crystals
A study on four-ring bent-core nematic liquid crystals derived from benzoic acid explored their synthesis and thermal behavior. These compounds, with highly polar end groups, show promise in the development of liquid crystal displays and devices (Venkatesh Gude et al., 2013).
Molecular Structures for Supramolecular Chemistry
Investigations into the supramolecular liquid crystals through hydrogen-bonding interactions between non-mesomorphic compounds reveal how lateral substitution affects mesophase behavior. This research provides insights into designing materials with tailored properties for advanced applications in materials science (M. Naoum et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It has been noted that similar compounds have shown activity towards g protein-coupled receptors . These receptors play a crucial role in transmitting signals from outside the cell to the inside, affecting various cellular processes.
Mode of Action
It is known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
It has been suggested that similar compounds can influence membrane trafficking of certain proteins . This could potentially affect various downstream cellular processes.
Result of Action
It has been noted that similar compounds have antihemorrhagic properties, suggesting they may be used for the treatment of internal hemorrhage .
Properties
IUPAC Name |
4-[methyl-[(4-methylphenyl)methyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-3-5-13(6-4-12)11-17(2)15-9-7-14(8-10-15)16(18)19/h3-10H,11H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZWZTYQGYHOGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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